Cas no 7335-06-0 (1-Ethylpyrrolidine)

1-Ethylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine, 1-ethyl-
- 1-Ethylpyrrolidine
- N-Ethylpyrrolidine
- N-ethyl-Tetrahydropyrrole
- 1-ethyl-pyrrolidine
- ONQBOTKLCMXPOF-UHFFFAOYSA-N
- BCP07071
- E0510
- A837800
- InChI=1/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H
- EINECS 230-840-5
- 1-Ethylpyrrolidine, 97%
- AKOS015898246
- 1021868-94-9
- DTXSID00223595
- F17079
- NS00037504
- 7335-06-0
- FT-0651974
- MFCD01632186
-
- MDL: MFCD01632186
- Inchi: 1S/C6H13N/c1-2-7-5-3-4-6-7/h2-6H2,1H3
- InChI Key: ONQBOTKLCMXPOF-UHFFFAOYSA-N
- SMILES: N1(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 99.10480
- Monoisotopic Mass: 99.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 46.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 1.4
Experimental Properties
- Color/Form: Not available
- Density: 0,81 g/cm3
- Boiling Point: 105°C(lit.)
- Flash Point: Fahrenheit: -7.6 ° f
Celsius: -22 ° c - Refractive Index: 1.4290 to 1.4320
- PSA: 3.24000
- LogP: 1.04000
- Solubility: Not available
1-Ethylpyrrolidine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:2920
- WGK Germany:3
- Hazard Category Code: 11-34
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:3/8
- PackingGroup:II
- Risk Phrases:R10; R34
1-Ethylpyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Ethylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HB954-1g |
1-Ethylpyrrolidine |
7335-06-0 | 98.0%(GC) | 1g |
¥353.0 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-224666-5 ml |
1-Ethylpyrrolidine, |
7335-06-0 | ≥97% | 5 ml |
¥481.00 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E864252-25g |
1-Ethylpyrrolidine |
7335-06-0 | >98.0%(GC) | 25g |
1,681.20 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HB954-5g |
1-Ethylpyrrolidine |
7335-06-0 | 98.0%(GC) | 5g |
¥878.0 | 2022-06-10 | |
abcr | AB135963-5 g |
N-Ethylpyrrolidine, 97%; . |
7335-06-0 | 97% | 5g |
€96.50 | 2023-05-10 | |
abcr | AB135963-25 g |
N-Ethylpyrrolidine, 97%; . |
7335-06-0 | 97% | 25g |
€260.40 | 2023-05-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 672718-5ML |
1-Ethylpyrrolidine |
7335-06-0 | 5ml |
¥808.77 | 2023-11-30 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HB954-5g |
1-Ethylpyrrolidine |
7335-06-0 | 98.0%(GC) | 5g |
¥506.0 | 2023-09-02 | |
Aaron | AR003F0K-100g |
1-Ethylpyrrolidine |
7335-06-0 | 97% | 100g |
$387.00 | 2025-01-22 | |
abcr | AB135963-25g |
N-Ethylpyrrolidine, 97%; . |
7335-06-0 | 97% | 25g |
€260.40 | 2025-03-19 |
1-Ethylpyrrolidine Related Literature
-
1. Mn(ii) complexes of different nuclearity: synthesis, characterization and catecholase-like activityPrateeti Chakraborty,Ishani Majumder,Kazi Sabnam Banu,Bipinbihari Ghosh,Hulya Kara,Ennio Zangrando,Debasis Das Dalton Trans. 2016 45 742
-
Jennifer M. Boothby,Jeremy Samuel,Taylor H. Ware Soft Matter 2019 15 4508
-
Hongmei Jiang,Xiaoyue Tang,Zhihui Xu,Huixian Wang,Kang Han,Xiaolan Yang,Yuanyuan Zhou,Yong-Lai Feng,Xian-Yong Yu,Qingwen Gui Org. Biomol. Chem. 2019 17 2715
-
Jordan K. Ando,Peter J. Collings Soft Matter 2021 17 1409
-
Daniel Silva,Ewa Bogel-?ukasik Green Chem. 2017 19 4048
Additional information on 1-Ethylpyrrolidine
Professional Introduction to 1-Ethylpyrrolidine (CAS No. 7335-06-0)
1-Ethylpyrrolidine, a compound with the chemical formula C6H13N, is a significant heterocyclic amine that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 7335-06-0, is characterized by a six-membered ring containing one nitrogen atom and an ethyl substituent. Its unique structural properties make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The chemical structure of 1-Ethylpyrrolidine consists of a pyrrolidine ring, which is a saturated heterocycle with significant potential for biological activity. The presence of the ethyl group at the 1-position introduces additional conformational flexibility, allowing for diverse interactions with biological targets. This flexibility has been exploited in several research endeavors, particularly in the design of ligands for enzyme inhibition and receptor binding studies.
In recent years, 1-Ethylpyrrolidine has been extensively studied for its role as a building block in drug discovery. Its ability to serve as a precursor for more complex molecules has made it invaluable in the synthesis of pharmacophores targeting various diseases. For instance, derivatives of 1-Ethylpyrrolidine have been explored as potential candidates for treating neurological disorders, cardiovascular diseases, and infectious diseases. The compound’s ability to mimic natural amino acid structures has also led to its investigation as a component in peptidomimetics, which are designed to interact with biological pathways without the need for peptide-like sequences.
One of the most compelling aspects of 1-Ethylpyrrolidine is its utility in medicinal chemistry due to its structural diversity and reactivity. Researchers have leveraged its scaffold to develop molecules with enhanced pharmacokinetic properties, including improved solubility and bioavailability. This has been particularly important in the quest to overcome challenges associated with oral drug delivery systems. Additionally, the compound’s compatibility with various functional groups allows chemists to tailor its properties for specific applications, making it a cornerstone in synthetic organic chemistry.
The pharmacological profile of 1-Ethylpyrrolidine and its derivatives has been a focal point in academic and industrial research. Studies have demonstrated that modifications to the pyrrolidine ring can significantly alter the biological activity of the molecule. For example, substituents introduced at different positions on the ring can modulate binding affinity and selectivity for target enzymes or receptors. This has led to the identification of several promising lead compounds that are currently undergoing further optimization.
Recent advancements in computational chemistry have further enhanced the utility of 1-Ethylpyrrolidine in drug design. Molecular modeling techniques have enabled researchers to predict how different derivatives will interact with biological targets with high accuracy. This approach has not only accelerated the discovery process but also provided insights into the structural requirements necessary for optimal activity. As a result, 1-Ethylpyrrolidine continues to be a valuable tool in the development of novel therapeutics.
The synthesis of 1-Ethylpyrrolidine itself is another area where innovation has been prominent. Modern synthetic methodologies have improved both yield and purity, making it more accessible for large-scale applications. Techniques such as catalytic hydrogenation and transition metal-catalyzed reactions have streamlined production processes, reducing costs and environmental impact. These advancements are crucial for ensuring that compounds like 1-Ethylpyrrolidine remain viable options for pharmaceutical development.
The versatility of 1-Ethylpyrrolidine extends beyond its role as an intermediate; it also serves as a model compound for studying fundamental chemical principles. Its reactivity patterns and interaction mechanisms provide valuable insights into broader chemical phenomena, contributing to our understanding of heterocyclic chemistry. This knowledge is not only academically enriching but also practical, as it informs the design of new synthetic strategies and drug discovery approaches.
In conclusion, 1-Ethylpyrrolidine (CAS No. 7335-06-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and medicinal research. Its unique structural features make it an excellent scaffold for developing bioactive molecules targeting various diseases. The ongoing research into this compound underscores its importance as a tool for drug discovery and chemical innovation. As our understanding of its properties continues to grow, so too will its applications in advancing human health.
7335-06-0 (1-Ethylpyrrolidine) Related Products
- 10549-76-5(Tetrabutylammonium bromide)
- 4458-33-7(Ethyldibutylamine)
- 4444-68-2(N,N-Diethylbutan-1-amine)
- 16450-38-7(5-Azoniaspiro4.4nonane Bromide)
- 23159-07-1(3-(pyrrolidin-1-yl)propan-1-amine)
- 34851-41-7(1-Butanaminium,N,N,N-tributyl-)
- 120-94-5(1-Methylpyrrolidine)
- 24715-90-0(4-(Pyrrolidin-1-yl)butan-1-amine)
- 767-10-2(1-Butylpyrrolidine)
- 3405-45-6(N-Methyldi-n-butylamine)
